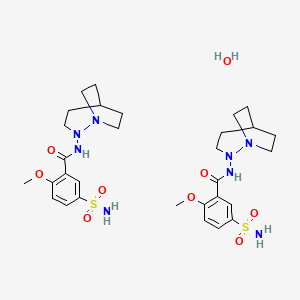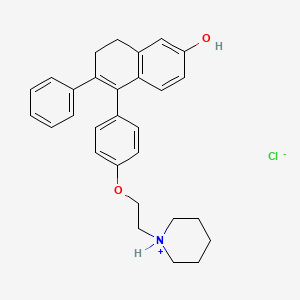
2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride is a complex organic compound with the molecular formula C29H32ClNO2. It is known for its unique structure, which includes a naphthol core, a phenyl group, and a piperidinoethoxy side chain. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the naphthol core, followed by the introduction of the phenyl group and the piperidinoethoxy side chain. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols or amines .
Aplicaciones Científicas De Investigación
2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthol derivatives and phenyl-substituted compounds, such as:
- 7,8-Dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-2-naphthol hydrochloride
- 6-phenyl-5-[4-(2-piperidin-1-ium-1-ylethoxy)phenyl]-7,8-dihydronaphthalen-2-ol chloride .
Uniqueness
What sets 2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
10059-68-4 |
|---|---|
Fórmula molecular |
C29H32ClNO2 |
Peso molecular |
462.0 g/mol |
Nombre IUPAC |
6-phenyl-5-[4-(2-piperidin-1-ium-1-ylethoxy)phenyl]-7,8-dihydronaphthalen-2-ol;chloride |
InChI |
InChI=1S/C29H31NO2.ClH/c31-25-12-16-28-24(21-25)11-15-27(22-7-3-1-4-8-22)29(28)23-9-13-26(14-10-23)32-20-19-30-17-5-2-6-18-30;/h1,3-4,7-10,12-14,16,21,31H,2,5-6,11,15,17-20H2;1H |
Clave InChI |
DEFZHHPVVCDADS-UHFFFAOYSA-N |
SMILES canónico |
C1CC[NH+](CC1)CCOC2=CC=C(C=C2)C3=C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
![2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
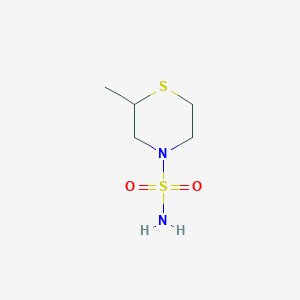
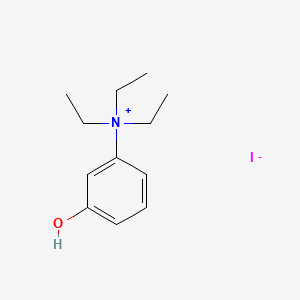
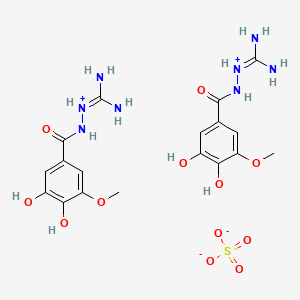
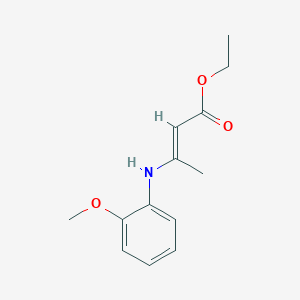

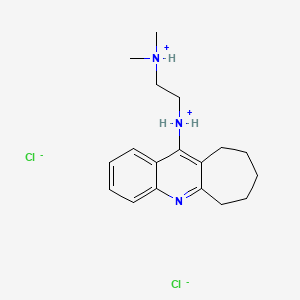

![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
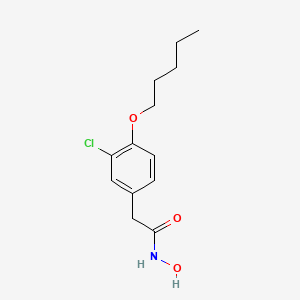

![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
